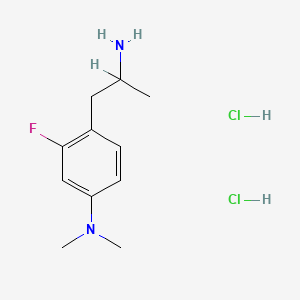
4-Dimethylamino-2-fluoro-alpha-methylphenethylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dimethylamino-2-fluoro-alpha-methylphenethylamine dihydrochloride is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a dimethylamino group, a fluorine atom, and a methyl group attached to the phenethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylamino-2-fluoro-alpha-methylphenethylamine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 2-fluoro-alpha-methylphenethylamine, is subjected to nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Dimethylation: The resulting amine is then reacted with dimethyl sulfate to introduce the dimethylamino group.
Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Dimethylamino-2-fluoro-alpha-methylphenethylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenethylamines with different functional groups.
Scientific Research Applications
4-Dimethylamino-2-fluoro-alpha-methylphenethylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Dimethylamino-2-fluoro-alpha-methylphenethylamine dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved may include signal transduction, neurotransmitter release, and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Amphetamine: Shares a similar phenethylamine backbone but lacks the dimethylamino and fluorine substituents.
Methamphetamine: Similar structure but with a methyl group instead of a dimethylamino group.
Phenethylamine: The parent compound without any substituents.
Uniqueness
4-Dimethylamino-2-fluoro-alpha-methylphenethylamine dihydrochloride is unique due to the presence of both the dimethylamino and fluorine substituents, which confer distinct chemical and biological properties. These modifications can enhance its potency, selectivity, and stability compared to other phenethylamines.
Properties
CAS No. |
64693-35-2 |
|---|---|
Molecular Formula |
C11H19Cl2FN2 |
Molecular Weight |
269.18 g/mol |
IUPAC Name |
4-(2-aminopropyl)-3-fluoro-N,N-dimethylaniline;dihydrochloride |
InChI |
InChI=1S/C11H17FN2.2ClH/c1-8(13)6-9-4-5-10(14(2)3)7-11(9)12;;/h4-5,7-8H,6,13H2,1-3H3;2*1H |
InChI Key |
NBWKSRPSGCPHRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)N(C)C)F)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




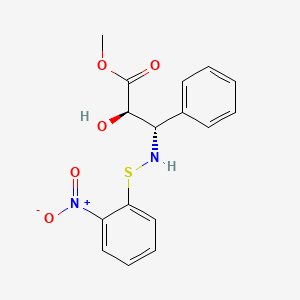
![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13415645.png)
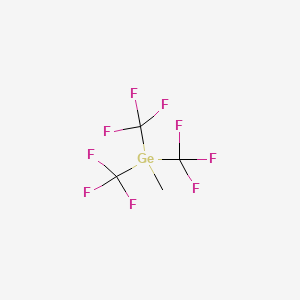
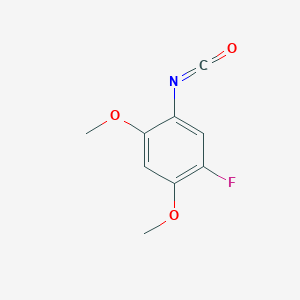
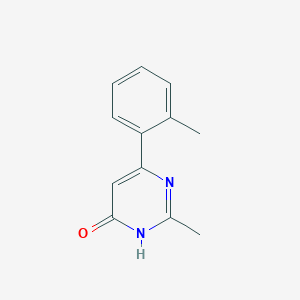
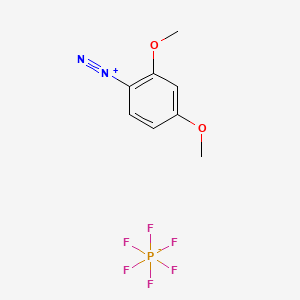
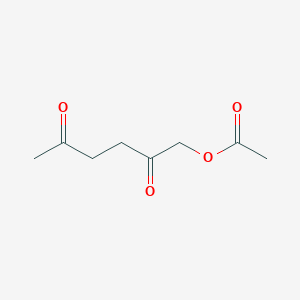
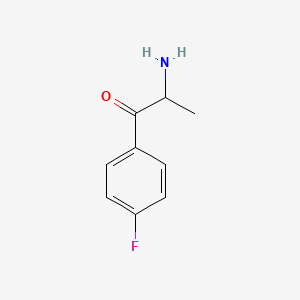
![N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13415680.png)
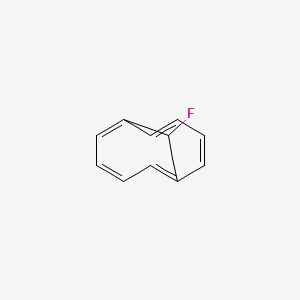
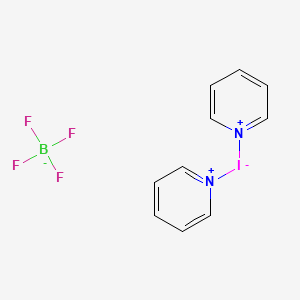
![6,6-Difluoro-2,3,3a,4,5,6a-hexahydrocyclopenta[b]furan-2,5-diol](/img/structure/B13415692.png)
